molecular formula C22H23NO4 B4613312 {1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone

{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone

Cat. No.: B4613312
M. Wt: 365.4 g/mol
InChI Key: BBTAPLRGCFRUDD-UHFFFAOYSA-N
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Description

{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.16270821 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions

The molecular interaction of compounds similar to {1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone with cannabinoid receptors has been studied. Research demonstrates the importance of specific structural features of these compounds in binding with the CB1 cannabinoid receptor, highlighting their potential as receptor antagonists (Shim et al., 2002).

Photochemistry

Studies on similar naphthylmethyl esters, including photochemical reactions and the formation of critical intermediates, provide insights into the unique photochemical properties of these compounds. This research offers valuable information for understanding the photochemical behavior of naphthylmethyl compounds (Decosta & Pincock, 1993).

Synthetic Methodologies

Research into the synthesis of structurally related compounds, such as various methanone derivatives, provides key insights into synthetic methodologies that could be applicable to the synthesis of this compound and its analogues (Zheng Rui, 2010).

Photooxidative Stabilisation

Studies on the stabilization behavior of naphthyl ester derivatives in polymer systems contribute to the understanding of the thermal and photochemical stability of these compounds. This is particularly relevant for potential applications in material science and polymer chemistry (Allen et al., 1994).

Anticancer Evaluations

Research into the synthesis and reaction of naphthylmethyl compounds with nucleophiles, including their evaluation as anticancer agents, highlights their potential in medicinal chemistry (Gouhar & Raafat, 2015).

Properties

IUPAC Name

[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-3-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-15-21(27-13-12-26-15)22(25)23-11-5-8-17(14-23)20(24)19-10-4-7-16-6-2-3-9-18(16)19/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTAPLRGCFRUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OCCO1)C(=O)N2CCCC(C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone
Reactant of Route 2
Reactant of Route 2
{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone
Reactant of Route 3
Reactant of Route 3
{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone
Reactant of Route 4
Reactant of Route 4
{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone
Reactant of Route 5
{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone
Reactant of Route 6
{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone

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